Nucleósidos de purina
Purine nucleosides are fundamental building blocks in biochemistry and play a crucial role in the molecular mechanisms of cells. These compounds consist of purine bases (adenine or guanine) linked to ribose or deoxyribose sugars, forming adenosine, guanosine, or their respective deoxy analogs. Purine nucleosides serve as intermediates in the synthesis and degradation of nucleotides and are involved in various cellular processes such as energy transfer, gene expression regulation, and signal transduction.
In pharmacology, purine nucleosides have diverse applications. Adenosine is used to treat arrhythmias and hypertension due to its ability to inhibit certain types of heart muscle contraction. Additionally, certain analogs of adenosine and guanosine are being investigated for their potential in treating neurological disorders such as multiple sclerosis and Parkinson's disease. Furthermore, these nucleosides can be utilized in antiviral therapies by inhibiting viral replication or as immunomodulators to enhance immune responses against pathogens.
The study and application of purine nucleosides continue to advance our understanding of cellular metabolism and provide promising avenues for therapeutic intervention across multiple medical fields.

Estructura | Nombre químico | CAS | MF |
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2,6-Dimercaptonebularine | 56496-81-2 | C10H12N4O4S2 |
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GUANOSINE, N-METHYL-2'-O-METHYL- | 135023-21-1 | C12H17N5O5 |
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CNT2 inhibitor-1 | 880155-70-4 | C23H24N6O4 |
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N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine | 87865-78-9 | C26H45N5O7Si2 |
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9-(b-D-Arabinofuranosyl)isoguanine | 38819-11-3 | C10H13N5O5 |
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2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine | 847648-50-4 | C11H16N6O4 |
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Guanosine 5'-O-(1-thiotriphosphate) lithium salt - | 81570-50-5 | C10H16N5O13P3S |
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5'-O-Acetyl Adenosine | 2140-25-2 | C12H15N5O5 |
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(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol | 640725-74-2 | C11H14ClN5O4 |
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Adenosine-3'-13C | 714950-53-5 | C913CH13N5O4 |
Literatura relevante
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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